9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate
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Overview
Description
9-Fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical and scientific applications.
Preparation Methods
The synthesis of 9-Fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes fluorination, pyrazole ring formation, and acetylation. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
9-Fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is used in scientific research for its anti-inflammatory and immunosuppressive properties. It is studied in the fields of:
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: For investigating its effects on cellular processes and signaling pathways.
Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: As a reference standard in quality control and analytical testing
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar compounds include other synthetic corticosteroids such as dexamethasone, prednisolone, and betamethasone. Compared to these compounds, 9-Fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate may exhibit unique pharmacokinetic and pharmacodynamic properties, making it suitable for specific therapeutic applications. The uniqueness of this compound lies in its specific structural modifications, which can influence its potency, duration of action, and side effect profile.
Properties
CAS No. |
72160-69-1 |
---|---|
Molecular Formula |
C24H29FN2O5 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29FN2O5/c1-13(28)32-12-20(31)24-15(11-26-27-24)9-18-17-5-4-14-8-16(29)6-7-21(14,2)23(17,25)19(30)10-22(18,24)3/h6-8,11,15,17-19,27,30H,4-5,9-10,12H2,1-3H3/t15-,17-,18-,19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
FRCRKTWNSZBCNJ-VAPDTOIDSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |
Origin of Product |
United States |
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